The compound is classified under the category of halogenated aromatic acids, which are derivatives of phenylacetic acid. It can be sourced from chemical suppliers and is often utilized in laboratory settings for synthetic purposes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2-Bromo-5-iodophenylacetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and concentration of reagents, to avoid unwanted side reactions. The use of solvents such as dimethylformamide or other organic solvents is common to facilitate the reaction.
The molecular structure of 2-Bromo-5-iodophenylacetic acid consists of a benzene ring substituted with a bromine atom at the ortho position (position 2) and an iodine atom at the para position (position 5) relative to the acetic acid group. The structural formula can be represented as follows:
This structure allows for significant reactivity due to the presence of halogens, which can participate in various nucleophilic substitution reactions.
2-Bromo-5-iodophenylacetic acid can undergo several types of reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation.
The mechanism of action for 2-Bromo-5-iodophenylacetic acid involves its interaction with specific molecular targets due to its halogen substituents. The presence of bromine and iodine influences its reactivity, allowing it to bind with various enzymes and receptors, which is critical in biological assays and medicinal chemistry applications.
2-Bromo-5-iodophenylacetic acid has several applications across different fields:
The emergence of 2-bromo-5-iodophenylacetic acid (CAS 1242830-36-9) as a synthetic building block parallels key advancements in halogenated phenylacetic acid chemistry during the late 20th century. Initially accessible only through inefficient multi-step sequences involving hazardous reagents, its synthesis was revolutionized by phase-transfer catalysis and transition metal-mediated approaches. Early routes relied on ortho-functionalization of phenylacetic acid precursors, but these methods suffered from poor regioselectivity and required harsh brominating agents like molecular bromine at elevated temperatures . A transformative development came with the adaptation of the Knoevenagel condensation–decarboxylation sequence, which allowed directed introduction of halogens at specific ring positions prior to acetic acid chain assembly.
The compound gained prominence with the growing demand for asymmetrically dihalogenated synthons in pharmaceutical development. Its commercial availability (first listed circa 2010) coincided with the rise of cross-coupling methodologies, particularly Suzuki-Miyaura and Stille reactions, where its differential halogen reactivity enables sequential functionalization. The bromine moiety undergoes preferential oxidative addition with palladium(0) catalysts at room temperature, while the iodine remains available for subsequent coupling under milder conditions—a strategic advantage exploited in complex molecule construction [5] [8]. Industrial-scale production now employs continuous flow halogenation systems, improving safety profiles over traditional batch processes that handled corrosive intermediates like 2-amino-5-bromophenylacetic acid.
Table 1: Fundamental Identifiers and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 1242830-36-9 |
Systematic Name | 2-(2-Bromo-5-iodophenyl)acetic acid |
Molecular Formula | C₈H₆BrIO₂ |
Molecular Weight | 340.94 g/mol |
LogP (Predicted) | 2.91 (XLOGP3) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 2 |
2-Bromo-5-iodophenylacetic acid occupies a distinctive niche in halogenated phenylacetic acid research due to its orthogonal halogen reactivity and conformational effects. Unlike symmetrically halogenated analogs, its asymmetrical halogen placement creates an electronic gradient measurable through Hammett constants (σmeta-Br = 0.39, σpara-I = 0.18), enabling precise tuning of neighboring group electronics in drug prototypes [4] [9]. This differential polarization is exploited in σ-receptor ligands where computational models show a 1.8 kcal/mol stabilization of bioactive conformations compared to non-halogenated analogs.
Research has established its critical role in studying steric profiles of ortho-substituted systems. The ortho-bromo group imposes a 30° dihedral angle between the aromatic ring and acetamide plane in derived compounds, as confirmed by X-ray crystallography. This distortion significantly impacts biological activity; for instance, in σ1 receptor ligands, derivatives with 2-bromo substitution exhibit Ki values of 12.08–43.15 nM, while meta-substituted analogs achieve higher affinities (6.35–15.82 nM) due to reduced steric clash [1]. Similarly, in anticryptosporidial triazolopyridazines, ortho-substituted phenylacetic acid conjugates show complete loss of activity (EC50 >50 μM) versus potent meta/para analogs (EC50 = 0.07–0.66 μM), underscoring the residue’s sensitivity to steric environments [4].
Table 2: Comparative Biological Activities of Derived Compounds
Biological Target | Derivative Structure | Key Metric | Observation |
---|---|---|---|
σ1 Receptors | N,N′-Diphenethylethylenediamine | Ki (nM) | 12.08–43.15 (ortho-Br) vs 6.35–15.82 (meta/para) [1] |
Anticryptosporidial Agents | Triazolopyridazine-acetamide | EC50 (μM) | >50 (ortho-substituted) vs 0.07–0.66 (meta/para) [4] |
Antitumor Piperazines | YZ069 Analogs | IC50 (nM) | 0.7–3.9 (with dihalogenation) [1] |
The fluorine mimicry of its iodobenzene moiety deserves special attention. Despite iodine’s larger van der Waals radius (1.98 Å vs fluorine’s 1.47 Å), the 5-iodo substituent generates a σ-hole that engages in halogen bonding with carbonyl oxygens (binding energy ≈ 3–5 kcal/mol), mimicking fluorine’s electrostatic interactions. This property is leveraged in radioligand design where iodine-123 derivatives serve as SPECT imaging agents, capitalizing on the carbon-iodine bond stability while maintaining the steric requirements of smaller halogens [1] [8]. Recent applications include its use as a crystallographic probe in protein-ligand studies, where the iodine’s anomalous scattering (f" = 3.43 e at Cu-Kα) facilitates phase determination in complex structures.
The compound’s role extends to supramolecular chemistry where it templates halogen-bonded frameworks. In cocrystals with nitrogen-donor molecules (e.g., 4,4′-bipyridine), it forms infinite chains via I···N interactions (2.78–2.85 Å), demonstrating utility in materials science—an application not observed in mono-halogenated analogs [8]. These multifaceted research applications cement its status as a uniquely versatile building block in contemporary organic synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: